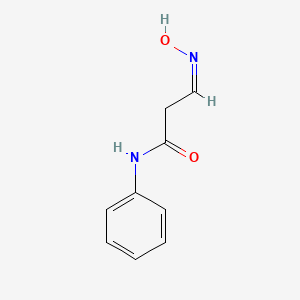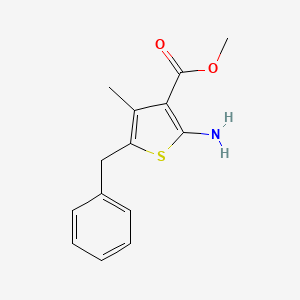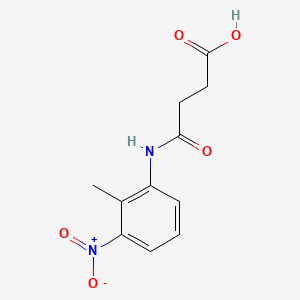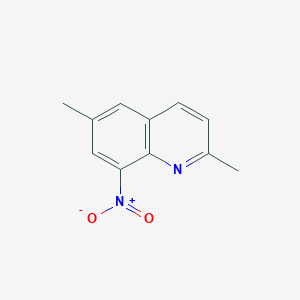
1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PTMP and is a pyrazole derivative. PTMP has a unique structure that makes it an attractive candidate for various applications, including medicinal chemistry, material science, and analytical chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives: This compound has been used in the synthesis of various pyrazole derivatives. For instance, Lanke and Sekar (2016) synthesized a series of pyrazole-based D-π-A derivatives with large stokes shift from 1,3-diphenyl-1H-pyrazole-3-carbaldehyde, exhibiting blue to red solid-state emissions in the range of 441–604 nm (Lanke & Sekar, 2016).
Crystal Structure Analysis
- Crystal Structure Determination: Xu and Shi (2011) used a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, to determine its crystal structure using X-ray diffraction. This provided insights into the molecular arrangement and interactions (Xu & Shi, 2011).
Biological Applications
- Antimicrobial Properties: Compounds synthesized from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde have shown promising antimicrobial properties. Prasath et al. (2015) reported that these compounds exhibited significant anti-microbial properties against various bacterial and fungal strains (Prasath et al., 2015).
Nonlinear Optical Properties
- Nonlinear Optical Applications: Pyrazole-based compounds derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde have been studied for their nonlinear optical properties. Lanke and Sekar (2016) examined the hyperpolarizability of these compounds, demonstrating their potential in optoelectronic applications (Lanke & Sekar, 2016).
Plant Growth Studies
- Effects on Plant Growth: Hassan et al. (2020) synthesized novel quinolinyl chalcones using compounds related to 1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and evaluated their effects on the growth of various plants, including Hibiscus, Mint, and Basil (Hassan et al., 2020).
Environmental Applications
- Environmentally Friendly Synthesis: Hangarge and Shingare (2003) utilized a compound similar to 1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde for the environmentally benign synthesis of pyrazolines, highlighting its use in green chemistry applications (Hangarge & Shingare, 2003).
Propiedades
IUPAC Name |
1-methyl-3-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)12-11(8-15)7-14(2)13-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUHXEBPFFEKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime](/img/structure/B3123011.png)

![ethyl N-[(7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidin-6-yl)carbonyl]carbamate](/img/structure/B3123052.png)
![N'-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3123061.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)
![N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3123071.png)


![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)


![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)

![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)